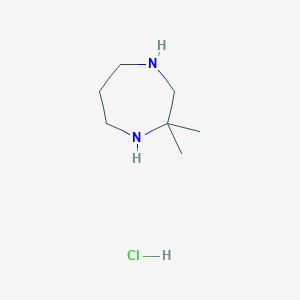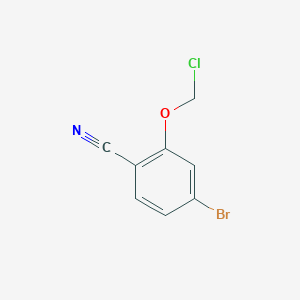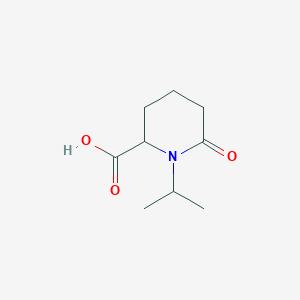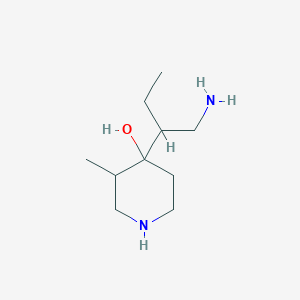
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C10H22N2O
Preparation Methods
The synthesis of 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidin-4-ol with 1-aminobutan-2-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
4-(1-Aminobutan-2-yl)-3-ethylpiperidin-4-ol: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-aminobutan-2-yl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(6-11)10(13)4-5-12-7-8(10)2/h8-9,12-13H,3-7,11H2,1-2H3 |
InChI Key |
OPZRMHXJFHBKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCNCC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine](/img/structure/B13231996.png)
![1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B13231997.png)
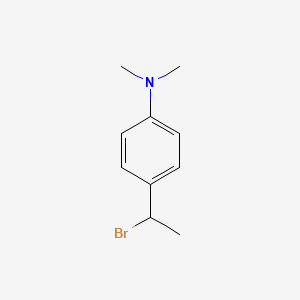
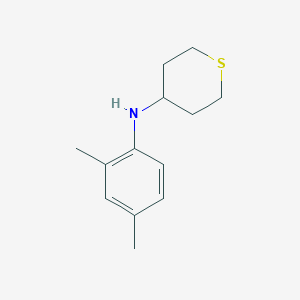
![2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid](/img/structure/B13232024.png)
![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)
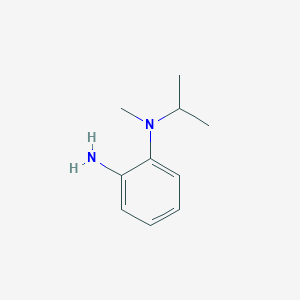
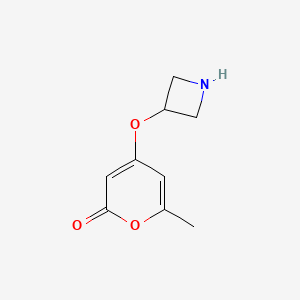
![Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13232048.png)
